![molecular formula C8H10N4 B13103705 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13103705.png)
7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with an isopropyl group attached to the seventh position of the triazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,6-diamino-1,2,4-triazole with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
科学的研究の応用
7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties and potential use in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, as a bromodomain inhibitor, it binds to the acetylated lysine residues on histone proteins, preventing the interaction of bromodomains with chromatin. This inhibition can disrupt the regulation of gene expression, leading to antiproliferative effects in cancer cells .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Another triazole-fused heterocycle with similar biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
[1,2,4]Triazolo[4,3-b]pyridazine derivatives: Various derivatives with different substituents have been synthesized and studied for their biological activities.
Uniqueness
7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and binding affinity to molecular targets. Its structure-activity relationship studies have shown promising results in the development of potent inhibitors for therapeutic applications .
特性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
7-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C8H10N4/c1-6(2)7-3-8-11-9-5-12(8)10-4-7/h3-6H,1-2H3 |
InChIキー |
UKLVMBKQJPJWBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=NN=CN2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



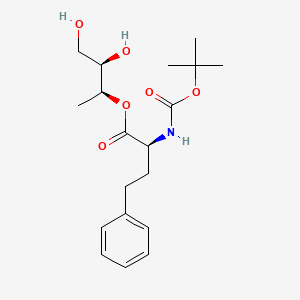

![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13103654.png)
![2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103661.png)
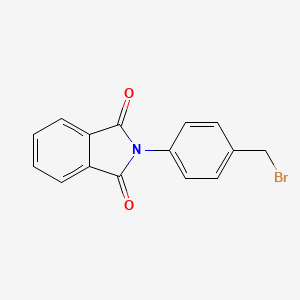

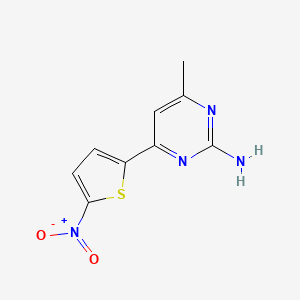

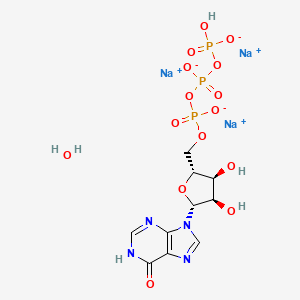
![(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B13103692.png)
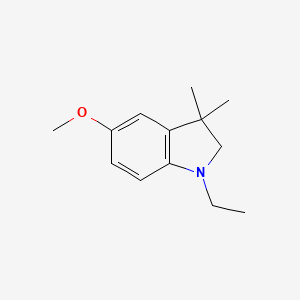
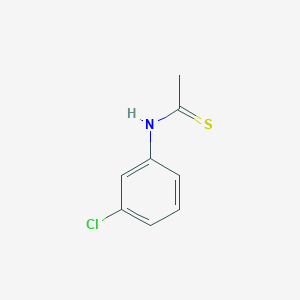
![2h-Benzo[g]thiazolo[5,4-e]indole](/img/structure/B13103727.png)
